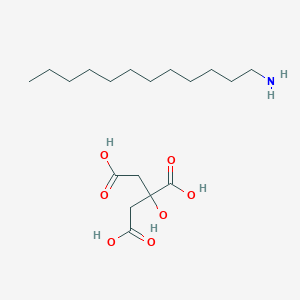
Dodecan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dodecan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid can be approached by first preparing each component separately and then combining them under suitable conditions.
Dodecan-1-amine: This can be synthesized through the reduction of dodecanenitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon.
2-Hydroxypropane-1,2,3-tricarboxylic acid: This is commonly obtained from natural sources such as citrus fruits or can be synthesized through the fermentation of sugars using microorganisms.
Industrial Production Methods
Industrial production of citric acid (2-hydroxypropane-1,2,3-tricarboxylic acid) is typically carried out through the fermentation of molasses or other sugar-containing substrates using the mold Aspergillus niger. Dodecan-1-amine can be produced on an industrial scale through the hydrogenation of dodecanenitrile.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The amine group in dodecan-1-amine can be oxidized to form a nitroso or nitro compound.
Reduction: The carboxyl groups in 2-hydroxypropane-1,2,3-tricarboxylic acid can be reduced to form alcohols.
Substitution: The hydroxyl group in 2-hydroxypropane-1,2,3-tricarboxylic acid can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alcohols, alkyl halides.
Major Products
Oxidation: Formation of nitroso or nitro compounds from dodecan-1-amine.
Reduction: Formation of alcohols from the carboxyl groups of 2-hydroxypropane-1,2,3-tricarboxylic acid.
Substitution: Formation of esters or ethers from the hydroxyl group of 2-hydroxypropane-1,2,3-tricarboxylic acid.
Aplicaciones Científicas De Investigación
Dodecan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in the context of metabolic pathways involving citric acid.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dodecan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid involves its interaction with various molecular targets and pathways:
Amines: The amine group can interact with enzymes and receptors, potentially inhibiting or activating biological processes.
Tricarboxylic Acid: The tricarboxylic acid component can participate in metabolic pathways such as the citric acid cycle, influencing energy production and other cellular processes.
Comparación Con Compuestos Similares
Dodecan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Citric Acid:
Other Tricarboxylic Acids: Compounds such as isocitric acid and aconitic acid share structural similarities with citric acid but differ in their specific chemical properties and applications.
Propiedades
Número CAS |
109643-66-5 |
|---|---|
Fórmula molecular |
C18H35NO7 |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
dodecan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C12H27N.C6H8O7/c1-2-3-4-5-6-7-8-9-10-11-12-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-13H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clave InChI |
MGRRUGJFOYKMRW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine](/img/structure/B14317362.png)
![4,4'-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol)](/img/structure/B14317364.png)
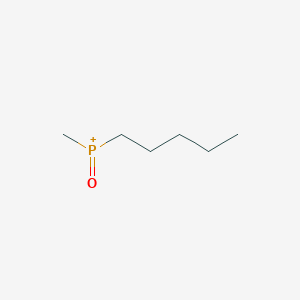
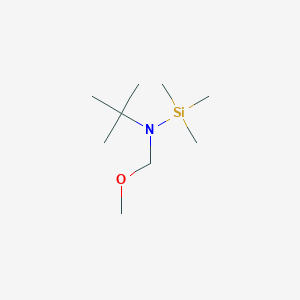
![[3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]acetaldehyde](/img/structure/B14317374.png)
![1-[4-Methoxy-5,5-dimethyl-2-(propan-2-yl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14317375.png)

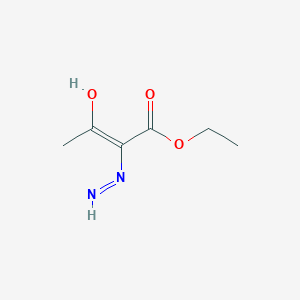
![9-[(Prop-2-en-1-yl)sulfanyl]anthracene](/img/structure/B14317385.png)
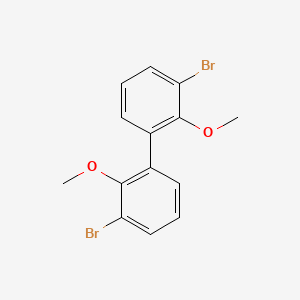
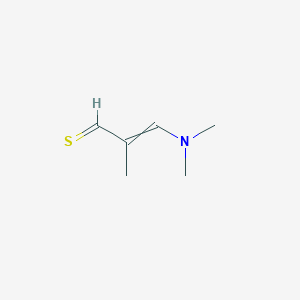
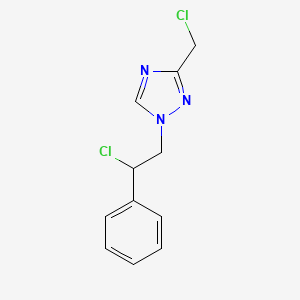
![5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate](/img/structure/B14317425.png)
![({[(2,2-Dichloroethenyl)oxy]methoxy}methyl)benzene](/img/structure/B14317436.png)
